

Phase III Clinical Trial Results for Cariporide

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Cariporide

CAS No.: 159138-80-4

Cat. No.: S522729

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Trial Name	Patient Population	Intervention & Dosing	Primary Outcome(s)	Key Efficacy Results	Key Safety Results
GUARDIAN [1] [2]	11,590 patients with ACS (unstable angina or MI) or undergoing high-risk PCI or CABG [1] [2].	Cariporide (20 mg, 80 mg, or 120 mg) or placebo as a 60-minute infusion three times daily [1].	Incidence of death or MI at 36 days [1].	Overall, no significant reduction vs. placebo. A 25% risk reduction was observed in the CABG sub-group receiving the 120 mg dose [1].	No significant adverse effects were identified in this trial [1].
EXPEDITION [1] [2]	5,761 high-risk patients undergoing CABG surgery [1] [2].	Cariporide: 180-mg pre-op bolus, then 40 mg/hr for <24h post-op, then 20 mg/hr for >24h post-op (total <48h). vs. Placebo [1].	Composite of death or MI at 5 days [2].	Significant reduction in the composite endpoint: 16.6% vs. 20.3% (placebo). MI rate reduced from 18.9%	Significant increase in mortality : 2.5% vs. 1.8% (placebo). Increased cerebrovascular events [1] [2].

Trial Name	Patient Population	Intervention & Dosing	Primary Outcome(s)	Key Efficacy Results	Key Safety Results
				to 14.4% [1] [2].	

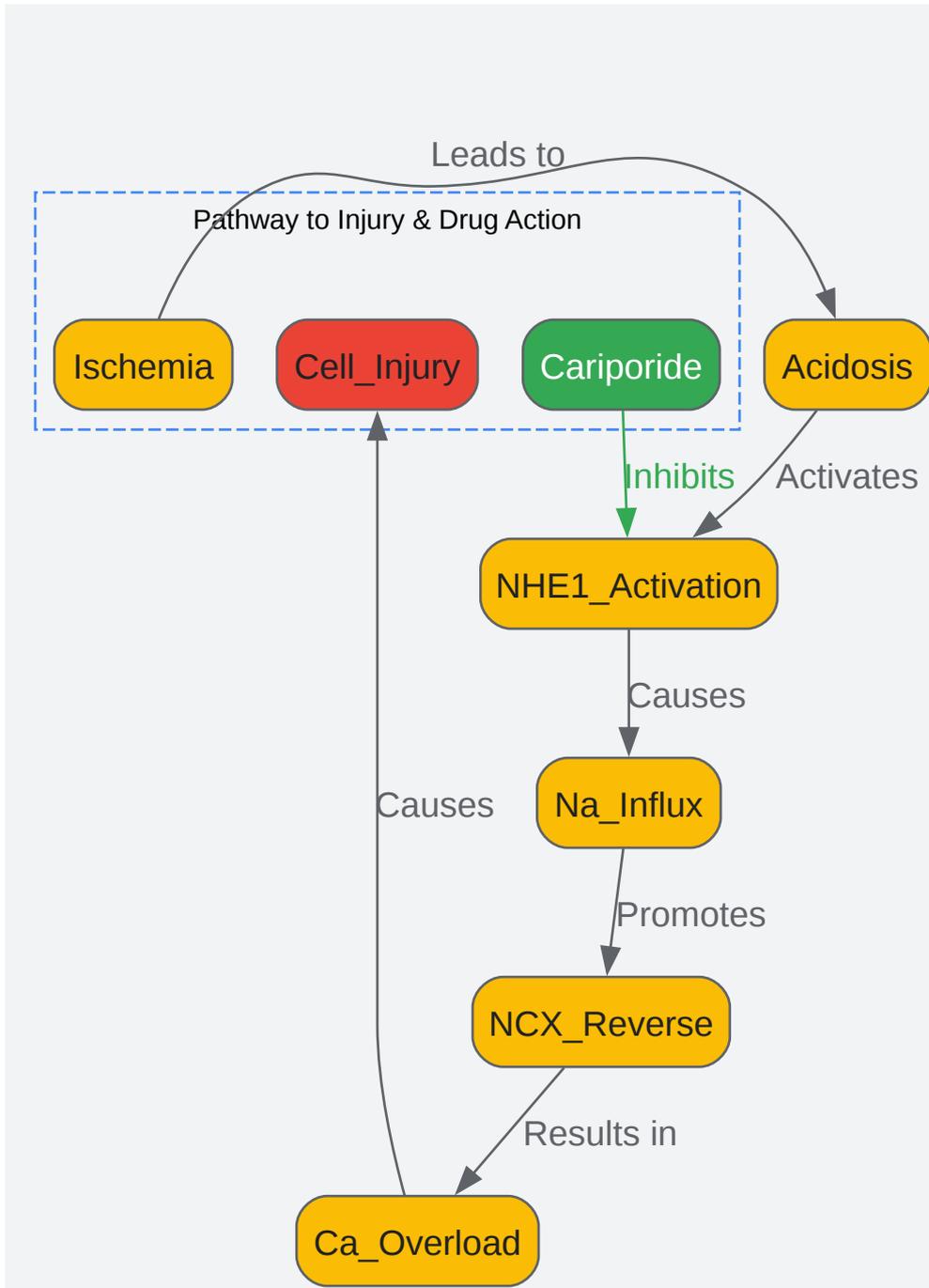
Detailed Methodologies of the Phase III Trials

The design of these trials is critical to understanding their outcomes.

- **GUARDIAN Trial Protocol** [1] [2]
 - **Study Design:** A randomized, double-blind, placebo-controlled trial across 382 sites in 23 countries.
 - **Patient Cohorts:** The trial enrolled a broad population of patients with acute coronary syndrome (ACS), including those undergoing Percutaneous Coronary Intervention (PCI) or Coronary Artery Bypass Grafting (CABG).
 - **Intervention:** Patients were randomized to receive either a placebo or one of three **cariporide** doses (20 mg, 80 mg, or 120 mg) as a 60-minute infusion, three times daily.
 - **Primary Endpoint Assessment:** The occurrence of death or proven myocardial infarction was assessed at 36 days.
- **EXPEDITION Trial Protocol** [1] [2]
 - **Study Design:** A randomized, double-blind, placebo-controlled trial across 235 centers in 26 countries. The trial was terminated early on the recommendation of the Data Safety Management Board.
 - **Patient Population:** The study focused specifically on high-risk patients undergoing CABG surgery. Key inclusion criteria were multivessel disease, recent rest angina, and at least one additional risk factor (e.g., age >65, diabetes, low ejection fraction).
 - **Intervention:** The treatment group received an intensive dosing regimen: an intravenous loading dose before surgery, followed by a continuous infusion for up to 48 hours post-operatively. The control group received a placebo.
 - **Primary Endpoint Assessment:** The composite endpoint of all-cause mortality or myocardial infarction was evaluated at 5 days post-operation.

Mechanism of Action and Signaling Pathway

Cariporide is a selective inhibitor of the Sodium-Hydrogen Exchanger isoform 1 (NHE1). The diagram below illustrates its role in ischemia-reperfusion injury, which was the primary therapeutic target in these trials.



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The biological rationale for **cariporide**'s investigational use, as shown in the diagram, is as follows [1]:

- **Ischemia & Acidosis:** During myocardial ischemia, oxygen deprivation causes cells to switch to anaerobic metabolism, leading to the accumulation of acidic byproducts (lactic acid) and intracellular acidosis.
- **NHE1 Activation:** The cell attempts to correct the low intracellular pH (pH_i) by activating the NHE1 transporter. This exchanger removes one intracellular hydrogen ion (H^+) in exchange for one extracellular sodium ion (Na^+).
- **Sodium Influx:** This results in a significant influx of Na^+ , leading to elevated intracellular sodium levels.
- **Calcium Overload:** Upon reperfusion (restoration of blood flow), the high intracellular Na^+ level causes the Na^+/Ca^{2+} exchanger (NCX) to operate in "reverse" mode. This exchanger brings calcium (Ca^{2+}) into the cell while extruding Na^+ , resulting in a dangerous overload of intracellular calcium.
- **Cell Injury & Death:** The calcium overload triggers hypercontraction of the muscle fibers, disruption of mitochondrial function, and activation of destructive enzymes, ultimately causing cell death (necrosis) and myocardial infarction.

By inhibiting NHE1, **cariporide** was designed to block the initial sodium influx, thereby preventing the cascade that leads to calcium overload and cell death [1].

Interpretation and Current Status

The EXPEDITION trial results were paradoxical: while **cariporide** successfully reduced the rate of myocardial infarction, this benefit was offset by a significant increase in mortality and cerebrovascular events [1] [2]. Due to this unfavorable risk-benefit profile, **cariporide has not been approved for clinical use as a cardioprotective agent** [1].

Subsequent research has pivoted to exploring the drug's potential in other areas, most notably as an **anti-cancer agent** [3] [1] [4]. The rationale is that many cancer cells overexpress NHE1 to maintain an alkaline intracellular pH, which promotes their survival and growth. Inhibiting NHE1 with **cariporide** could disrupt this balance and induce cancer cell death [3] [4].

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To cite this document: Smolecule. [Phase III Clinical Trial Results for Cariporide]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b522729#cariporide-clinical-trial-phase-iii-results>]

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